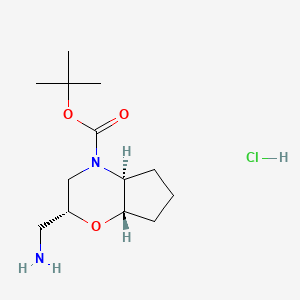
EN300-7444833
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tert-butyl (2R,4aS,7aS)-2-(aminomethyl)-3,4a,5,6,7,7a-hexahydro-2H-cyclopenta[b][1,4]oxazine-4-carboxylate;hydrochloride is a useful research compound. Its molecular formula is C13H25ClN2O3 and its molecular weight is 292.8. The purity is usually 95%.
BenchChem offers high-quality Tert-butyl (2R,4aS,7aS)-2-(aminomethyl)-3,4a,5,6,7,7a-hexahydro-2H-cyclopenta[b][1,4]oxazine-4-carboxylate;hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tert-butyl (2R,4aS,7aS)-2-(aminomethyl)-3,4a,5,6,7,7a-hexahydro-2H-cyclopenta[b][1,4]oxazine-4-carboxylate;hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
微型游泳器和生物混合机器人
三维 (3D) 打印在医疗假肢和器官及组织支架的应用中迅速发展。然而,最近,它已被用于设计移动机器人。随着对在脆弱和受限的生物环境中执行任务的设备需求不断增长,开发新的微型化、生物相容性 3D 系统至关重要。研究人员利用 3D 打印设计了外部供电的人工微型游泳器,并研究了它们在不同流体中的运动能力。此外,打印材料已与运动细胞结合,用于生物混合机器人,这些机器人能够通过细胞收缩和游泳来运作。 这些 3D 打印设备为需要微型结构的生物医学应用提供了新的机器人运动方法 .
化学和生物学中的独特反应性模式
拥挤的叔丁基表现出独特的反应性模式。从它在化学转化中的应用开始,这种简单的烃部分在自然系统中具有相关性,并对生物合成和生物降解途径具有影响。研究人员探索了它在生物催化过程中的潜在应用。 了解叔丁基的独特特性可以为合成化学和生物学研究带来创新方法 .
高性能热聚合抑制剂
叔丁基邻苯二酚 (TBC) 作为液体热解产物处理过程中不希望发生的聚合抑制剂进行了测试。它在中试和工业规模的测试中显示出很高的效率,特别是在苯乙烯的热处理中。 它作为聚合抑制剂的应用在各种工业过程中很有价值 .
生物降解聚合物和药物递送系统
叔丁基可以是用于药物递送系统中的生物降解聚合物的一部分。通过调整聚合物结构,可以控制药物释放速率。研究人员正在研究它在持续药物递送中的作用,尤其是对于疏水性药物。
这些不同的应用突出了叔丁基在各个科学领域的通用性和意义。 如果您需要更多详细信息或有任何其他问题,请随时提出! 😊 .
生物活性
Tert-butyl (2R,4aS,7aS)-2-(aminomethyl)-3,4a,5,6,7,7a-hexahydro-2H-cyclopenta[b][1,4]oxazine-4-carboxylate; hydrochloride is a compound with potential therapeutic applications due to its biological activity. This article reviews the biological properties of this compound based on available literature and research findings.
Chemical Structure and Properties
The compound is characterized by a complex bicyclic structure that includes an oxazine ring. Its molecular formula is C14H22ClN3O3, and it has a molecular weight of 305.79 g/mol. The presence of an aminomethyl group suggests potential interactions with biological targets such as receptors or enzymes.
Pharmacological Profile
1. Mechanism of Action
The biological activity of this compound may involve modulation of neurotransmitter systems. Research indicates that compounds with similar structures can act as agonists or antagonists at various receptors, including serotonin and dopamine receptors. The oxazine ring may contribute to its ability to cross the blood-brain barrier, enhancing central nervous system (CNS) effects.
2. Antioxidant Activity
Preliminary studies have suggested that derivatives of oxazine compounds exhibit significant antioxidant properties. For instance, compounds similar to the one demonstrated high antioxidant activity in assays such as ABTS and FRAP, indicating their potential to scavenge free radicals and reduce oxidative stress in biological systems .
Biological Activity Data
| Biological Activity | Assay Type | Result | Reference |
|---|---|---|---|
| Antioxidant | ABTS | High activity | |
| Antioxidant | FRAP | Significant | |
| Neurotransmitter Modulation | Receptor Binding Assay | Agonist/Antagonist potential |
Case Studies
Case Study 1: Neuroprotective Effects
A study evaluated the neuroprotective effects of oxazine derivatives in models of neurodegeneration. The compound demonstrated a significant reduction in neuronal cell death induced by oxidative stress. This suggests that the compound may have therapeutic potential in conditions like Alzheimer's disease or Parkinson's disease.
Case Study 2: Anti-inflammatory Activity
In another investigation, the compound was assessed for its anti-inflammatory properties using lipopolysaccharide (LPS)-stimulated macrophages. Results indicated a marked decrease in pro-inflammatory cytokine production (e.g., TNF-alpha and IL-6), highlighting its potential role in managing inflammatory diseases .
Research Findings
Recent studies have focused on the synthesis and biological evaluation of similar compounds. For example:
- STING Pathway Modulation : Some oxazine derivatives have been identified as inhibitors of the STING pathway, which is crucial for immune response regulation. This could position them as candidates for treating autoimmune diseases .
- Cytotoxicity Studies : In vitro cytotoxicity assays showed that certain derivatives exhibited selective toxicity towards cancer cell lines while sparing normal cells, indicating a favorable therapeutic index .
属性
IUPAC Name |
tert-butyl (2R,4aS,7aS)-2-(aminomethyl)-3,4a,5,6,7,7a-hexahydro-2H-cyclopenta[b][1,4]oxazine-4-carboxylate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O3.ClH/c1-13(2,3)18-12(16)15-8-9(7-14)17-11-6-4-5-10(11)15;/h9-11H,4-8,14H2,1-3H3;1H/t9-,10+,11+;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYUPOEMVFHWPRL-FHGSKDHASA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(OC2C1CCC2)CN.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H](O[C@@H]2[C@@H]1CCC2)CN.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.80 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














